molecular formula C15H13NO B12970728 1-(Benzo[h]quinolin-2-yl)ethanol

1-(Benzo[h]quinolin-2-yl)ethanol

Cat. No.: B12970728
M. Wt: 223.27 g/mol
InChI Key: OCZWYSDHHKMDQK-UHFFFAOYSA-N
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Description

1-(Benzo[h]quinolin-2-yl)ethanol is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[h]quinolin-2-yl)ethanol typically involves the reaction of benzo[h]quinoline with ethylene oxide or ethylene glycol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[h]quinolin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzo[h]quinolin-2-yl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation: Benzo[h]quinolin-2-yl ketone

    Reduction: Benzo[h]quinolin-2-ylamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1-(Benzo[h]quinolin-2-yl)ethanol has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Benzo[h]quinolin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    Quinoline: A parent compound with a simpler structure but similar biological activities.

    2-Quinolone: Another derivative with a different substitution pattern but comparable applications.

    4-Hydroxyquinoline: Known for its pharmaceutical applications and similar chemical reactivity.

Uniqueness: 1-(Benzo[h]quinolin-2-yl)ethanol stands out due to its unique combination of the benzo[h]quinoline moiety and the ethanol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzo[h]quinolin-2-ylethanol

InChI

InChI=1S/C15H13NO/c1-10(17)14-9-8-12-7-6-11-4-2-3-5-13(11)15(12)16-14/h2-10,17H,1H3

InChI Key

OCZWYSDHHKMDQK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=CC3=CC=CC=C32)C=C1)O

Origin of Product

United States

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